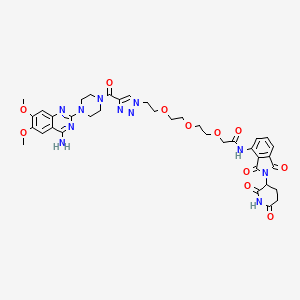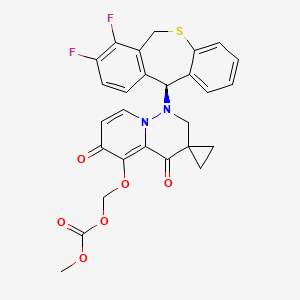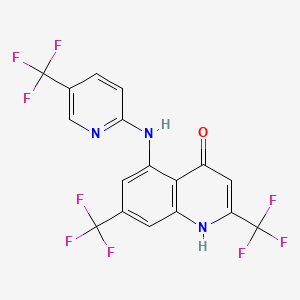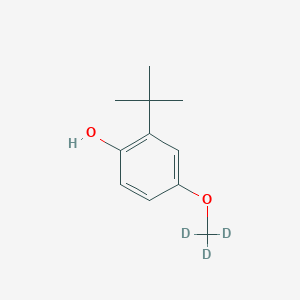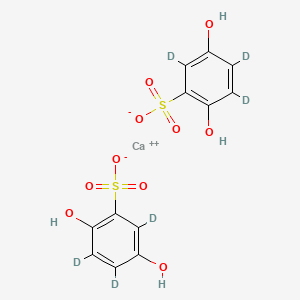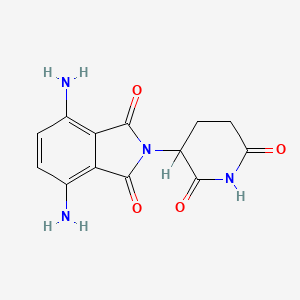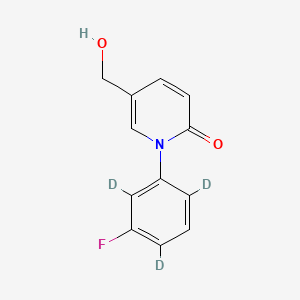
Fluorofenidone impurity 1-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorofenidone impurity 1-d3 is a deuterium-labeled derivative of Fluorofenidone impurity 1. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. The molecular formula of this compound is C12H7D3FNO2, and it has a molecular weight of 222.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorofenidone impurity 1-d3 involves the incorporation of deuterium into Fluorofenidone impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but generally, the process includes:
Deuteration of Precursors: The starting materials are subjected to deuteration using deuterated reagents such as deuterium gas (D2) or deuterated solvents like deuterated chloroform (CDCl3).
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and time, to ensure the efficient incorporation of deuterium into the target molecule
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of precursors are deuterated using industrial-scale reactors.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control to ensure the desired level of deuteration and purity
化学反応の分析
Types of Reactions
Fluorofenidone impurity 1-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
科学的研究の応用
Fluorofenidone impurity 1-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals to ensure the consistency and efficacy of drug formulations
作用機序
The mechanism of action of Fluorofenidone impurity 1-d3 involves its role as a tracer. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the parent drug, Fluorofenidone. The molecular targets and pathways involved include:
Pharmacokinetics: Deuterium-labeled compounds are used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: The incorporation of deuterium can alter the metabolic pathways, providing valuable information on drug metabolism and potential interactions
類似化合物との比較
Fluorofenidone impurity 1-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Fluorofenidone impurity 1: The non-deuterated version of the compound.
Deuterated Drug Metabolites: Other deuterium-labeled drug metabolites used in similar studies.
Isotope-Labeled Compounds: Compounds labeled with other stable isotopes such as carbon-13 (13C) or nitrogen-15 (15N).
The uniqueness of this compound lies in its specific application as a deuterium-labeled tracer, providing distinct advantages in pharmacokinetic and metabolic studies .
特性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
222.23 g/mol |
IUPAC名 |
5-(hydroxymethyl)-1-(2,4,6-trideuterio-3-fluorophenyl)pyridin-2-one |
InChI |
InChI=1S/C12H10FNO2/c13-10-2-1-3-11(6-10)14-7-9(8-15)4-5-12(14)16/h1-7,15H,8H2/i2D,3D,6D |
InChIキー |
JBJWRDYSISSMGN-WQNTXASMSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)CO)[2H])F)[2H] |
正規SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


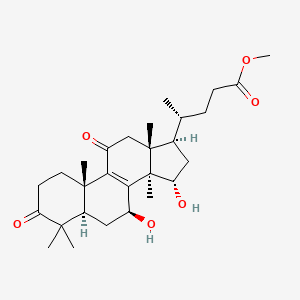
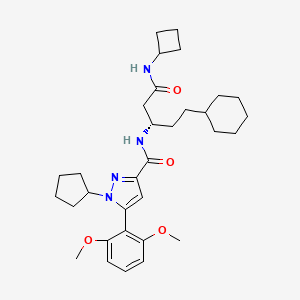
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
